molecular formula C19H21ClFN5O4 B611920 Zabofloxacin (hydrochloride) CAS No. 623574-00-5

Zabofloxacin (hydrochloride)

货号: B611920
CAS 编号: 623574-00-5
分子量: 437.9 g/mol
InChI 键: IFPBSRFVNPCZMK-MHVDTSALSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of zabofloxacin (hydrochloride) involves multiple steps, starting from the appropriate naphthyridine derivativeThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of zabofloxacin (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .

化学反应分析

Types of Reactions

Zabofloxacin (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of zabofloxacin. These derivatives are often studied for their enhanced or modified biological activities .

科学研究应用

Zabofloxacin (hydrochloride) has a wide range of scientific research applications:

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of Zabofloxacin hydrochloride, and how can researchers experimentally validate its target specificity?

Zabofloxacin hydrochloride selectively inhibits bacterial type II (DNA gyrase) and IV topoisomerases, disrupting DNA replication and repair. To validate target specificity, researchers can:

  • Perform in vitro enzyme inhibition assays using purified DNA gyrase and topoisomerase IV .
  • Compare MIC (Minimum Inhibitory Concentration) values against wild-type and topoisomerase-mutant bacterial strains to confirm target-dependent activity .
  • Use molecular docking studies to analyze binding interactions with target enzymes .

Q. How should Zabofloxacin hydrochloride be stored to maintain stability in laboratory settings?

  • Store lyophilized powder at -20°C for up to 3 years. For short-term use, reconstituted solutions in DMSO should be stored at -80°C for ≤1 year.
  • Avoid freeze-thaw cycles and exposure to light. Validate stability via HPLC purity checks before critical experiments .

Q. What experimental models are appropriate for assessing Zabofloxacin's efficacy against Gram-positive pathogens?

  • Use in vitro MIC assays with clinical isolates (e.g., Streptococcus pneumoniae, including penicillin- and quinolone-resistant strains) .
  • Employ time-kill kinetics to evaluate bactericidal activity over 24 hours .
  • Validate findings in animal infection models (e.g., murine pneumonia) to correlate in vitro and in vivo efficacy .

Q. What safety precautions are required when handling Zabofloxacin hydrochloride in laboratory experiments?

  • Wear PPE (gloves, lab coat, eye protection) to avoid skin/eye contact.
  • Conduct experiments in a fume hood to prevent inhalation of aerosols.
  • Dispose of waste via approved biohazard protocols, as per institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies between Zabofloxacin's in vitro potency and in vivo therapeutic outcomes?

  • Analyze pharmacokinetic parameters (e.g., plasma half-life, tissue penetration) using LC-MS/MS in animal models .
  • Investigate metabolic stability via liver microsome assays to identify potential inactivation pathways .
  • Adjust dosing regimens in preclinical trials to align with pharmacodynamic targets (e.g., AUC/MIC ratios) .

Q. What methodologies are effective for studying Zabofloxacin's activity against quinolone-resistant bacterial strains?

  • Perform whole-genome sequencing of resistant isolates to identify mutations in gyrA, gyrB, parC, or parE genes .
  • Use checkerboard synergy assays with β-lactams or macrolides to identify combination therapies that overcome resistance .
  • Evaluate efflux pump activity via ethidium bromide accumulation assays in the presence/absence of efflux inhibitors .

Q. How should clinical trial data for Zabofloxacin be interpreted in the context of treating acute bacterial exacerbations of COPD?

  • Focus on Phase III trial endpoints: clinical cure rates, microbiological eradication, and adverse event profiles .
  • Compare outcomes against standard therapies (e.g., moxifloxacin) using non-inferiority statistical models .
  • Consider patient subgroups (e.g., elderly, immunocompromised) to assess efficacy variability .

Q. What strategies can mitigate off-target effects of Zabofloxacin in eukaryotic cell models?

  • Conduct cytotoxicity assays (e.g., MTT or LDH release) on mammalian cell lines to establish selectivity indices .
  • Use CRISPR-Cas9 knockout models to identify eukaryotic topoisomerase interactions .
  • Optimize dosing schedules to minimize prolonged exposure in ex vivo studies .

Q. How can researchers address conflicting literature reports on Zabofloxacin's spectrum of activity?

  • Standardize testing protocols (e.g., CLSI or EUCAST guidelines) across labs to reduce variability .
  • Perform meta-analyses of published MIC data, stratifying by bacterial species and resistance profiles .
  • Validate findings through multi-center collaborative studies to control for regional strain differences .

Q. Methodological Considerations

Q. What criteria should guide the design of reproducible experiments involving Zabofloxacin hydrochloride?

  • Report detailed experimental conditions: solvent (e.g., DMSO concentration), bacterial inoculum size, and growth media .
  • Include positive controls (e.g., ciprofloxacin) and negative controls (vehicle-only) in all assays .
  • Share raw data and analysis scripts in supplementary materials to enhance transparency .

属性

CAS 编号

623574-00-5

分子式

C19H21ClFN5O4

分子量

437.9 g/mol

IUPAC 名称

1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H/b23-14+;

InChI 键

IFPBSRFVNPCZMK-MHVDTSALSA-N

SMILES

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl

手性 SMILES

CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl

规范 SMILES

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

DW-224;  DW 224;  DW224;  DW-224a;  PB-101;  Zabofloxacin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。